

minimizing recombination losses in ITIC-Th solar cells

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Technical Support Center: ITIC-Th Based Solar Cells

This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to minimize recombination losses in **ITIC-Th** based organic solar cells.

Frequently Asked Questions (FAQs)

Q1: My **ITIC-Th** based solar cell has a low Fill Factor (FF) and Power Conversion Efficiency (PCE). What are the likely causes related to recombination?

A low Fill Factor and PCE are often primary indicators of significant charge recombination losses within the device. The main causes can be categorized as:

Poor Bulk Heterojunction (BHJ) Morphology: An unoptimized blend morphology of the donor
(e.g., PTB7-Th) and the ITIC-Th acceptor is a major source of recombination. This can
include large, poorly defined domains, which increase the likelihood of charge recombination
before charges can be extracted. The addition of 1,8-diiodooctane (DIO) to a PTB7-Th:ITIC
system, for example, can lead to overly large domains, increasing charge-recombination
probability and reducing performance.[1]



- High Geminate Recombination: This occurs when an exciton splits into an electron-hole pair (a charge-transfer state) at the donor-acceptor interface, but the pair recombines before separating into free carriers. This is often prevalent in as-spun devices with disordered interfaces.
- Dominant Bimolecular Recombination: This is a second-order process where free electrons
 and holes encounter each other in the bulk of the active layer and recombine before being
 collected at the electrodes. This process is more significant at higher light intensities and can
 be exacerbated by slow charge transport.
- Trap-Assisted Recombination: Defects or "trap states" within the active layer or at the
 interfaces can capture charge carriers, increasing the probability of them recombining with a
 free carrier of the opposite charge. The presence of trap-assisted recombination can be
 inferred from the slope of an open-circuit voltage (Voc) versus light intensity plot; a slope
 approaching 2kT/q suggests significant trap activity.[2]
- Interfacial Recombination: Recombination can also occur at the interfaces between the
 active layer and the electron or hole transport layers if there are energy level mismatches or
 defects at these interfaces.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fabrication and optimization of **ITIC-Th** solar cells.

Issue 1: Low Short-Circuit Current (Jsc) and Fill Factor (FF)

Possible Cause: Sub-optimal active layer morphology leading to inefficient charge generation and high recombination.

Troubleshooting Strategy: Active Layer Morphology Optimization using Solvent Additives.

Background: Solvent additives are a crucial tool for controlling the nanoscale morphology of the BHJ. For PTB7-Th:ITIC systems, certain additives can promote more favorable phase separation, leading to improved exciton dissociation and reduced recombination. Unlike in many fullerene-based systems, the common additive 1,8-diiodooctane (DIO) can be



detrimental to PTB7-Th:ITIC device performance by creating overly large domains.[1] A more effective alternative is p-anisaldehyde (AA).

Corrective Actions:

- Introduce p-Anisaldehyde (AA) Additive: Add 2% v/v of p-anisaldehyde (AA) to the host solvent (e.g., o-xylene) when preparing the PTB7-Th:ITIC active layer solution.
- Optimize Spin-Coating: Adjust the spin-coating speed to achieve the desired film thickness. For a PTB7-Th:ITIC (1:1.3 w/w) solution in o-xylene, a speed of 2500 rpm for 60 seconds has been shown to be effective with the AA additive.[1]
- Vacuum Dry: After spin-coating, thoroughly dry the film under high vacuum (e.g., 10⁻⁶ mbar)
 to remove residual solvent and additive.[1]

Expected Outcome: The addition of AA can increase the surface roughness and enhance the concentration of the donor polymer (PTB7-Th) at the interface with the hole transport layer (e.g., MoOx). This improved morphology facilitates better charge transport and reduces recombination, leading to a significant increase in both Jsc and FF.[1]

Quantitative Data Summary:

Additive	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)
None (Control)	0.81	12.60	68.9	7.03
2% p- anisaldehyde	0.81	14.12	71.7	8.20
Table 1:				
Performance of				
PTB7-Th:ITIC				
solar cells with				
and without p-				
anisaldehyde				
additive.[1]				



Issue 2: High Geminate Recombination and Low Quantum Efficiency

Possible Cause: Disordered donor-acceptor interfaces in the as-cast film hinder efficient charge separation.

Troubleshooting Strategy: Post-Fabrication Thermal Annealing.

Background: Thermal annealing provides the necessary energy for molecules in the active layer to reorganize into a more ordered and thermodynamically stable morphology. This process can improve the planarity of polymer backbones and enhance the crystallinity of the acceptor domains. The result is a more defined donor-acceptor interface, which significantly reduces the population of interfacial charge-transfer states that would otherwise recombine geminately.[3] For some systems, this has been shown to reduce the percentage of charges lost to geminate recombination from ~35% to ~7%.[3][4]

Corrective Actions:

- Complete Device Fabrication: Fabricate the full device stack, including the deposition of the top metal electrode (e.g., Ag).
- Transfer to Hotplate: Place the completed devices onto a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- Anneal at Optimal Temperature: Heat the devices at a specific temperature for a set duration.
 For PTB7-Th based systems, a common starting point is 100°C for 10 minutes.[5] The optimal temperature and time should be systematically varied to find the best performance for your specific donor:acceptor combination and device architecture.
- Cool Down: Allow the devices to cool down to room temperature naturally before characterization.

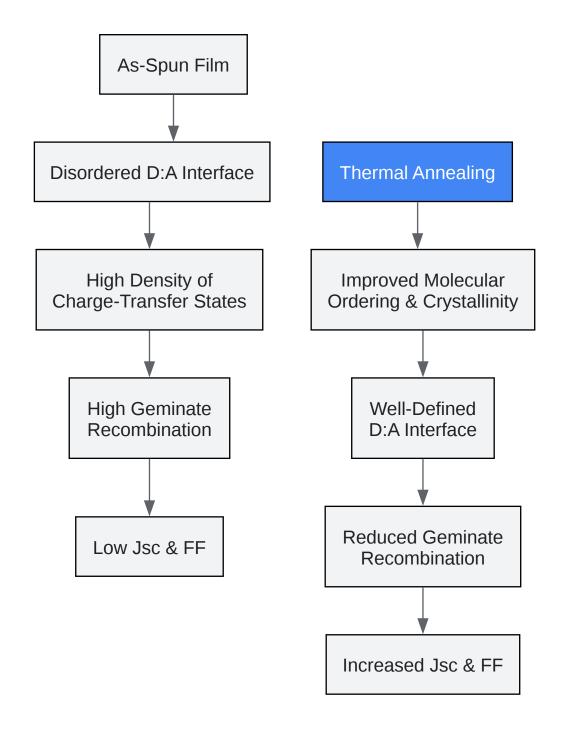
Expected Outcome: Thermal annealing should lead to a higher external quantum efficiency (EQE) and an improved FF. The primary mechanism is the reduction of geminate recombination, which increases the number of free carriers generated, thereby boosting the short-circuit current.[3][4]



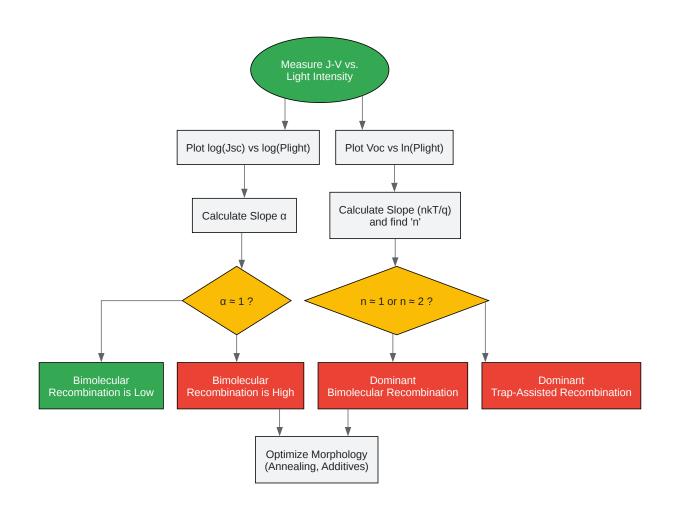
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Logical Flow of Thermal Annealing's Effect on Recombination:









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